molecular formula C11H13NO B1147158 4-(Phenylamino)pent-3-en-2-one CAS No. 147054-81-7

4-(Phenylamino)pent-3-en-2-one

Cat. No. B1147158
M. Wt: 175.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Phenylamino)pent-3-en-2-one” is a chemical compound with the molecular formula C11H13NO . It is a β-enaminone, a class of compounds that are useful building blocks in organic synthesis .


Synthesis Analysis

The compound can be prepared through the acid-catalyzed condensation of aniline and acetylacetone in toluene. The reaction water is removed by constant azeotropic distillation. After the solvent is removed, an oil is obtained that slowly crystallizes at room temperature, yielding large crystals suitable for X-ray analysis .


Molecular Structure Analysis

The crystal structure of “4-(Phenylamino)pent-3-en-2-one” has been studied. The molecule is present in its enamine form and is in (Z)-configuration. The phenyl ring is not completely in plane with the other atoms of the molecule. The least-squares planes defined by the atoms of the carbocycle and the OC–C–CN moiety enclose an angle of 31.18(5)° .


Chemical Reactions Analysis

The compound has been used in the synthesis of β-enaminones and β-enaminoesters. The reaction was catalyzed by a combination of [ (PPh 3 )AuCl]/AgOTf and was carried out under solvent-free conditions with low catalyst loading in good to excellent yields at room temperature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.23 . The melting point is 48-52 °C . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • Electron Ionization Mass Spectrometry : 4-(Phenylamino)pent-3-en-2-one and related compounds have been investigated using Electron Ionization Mass Spectrometry (EIMS). This study revealed that these compounds convert into tautomeric forms during the EI process, and the fragmentation pathways are influenced by substituent positions on the aromatic ring, demonstrating an ortho effect (Frański et al., 2003).

  • Synthesis and Environmental Performance : A new eco-friendly synthesis method for 4-(Phenylamino)pent-3-en-2-one was developed using ZnCl2/Natural Phosphate. This method demonstrated improved environmental performance, highlighting the potential for safer and greener synthesis practices (Laasri & Hadidi, 2021).

  • Molecular Switch Potential : A study on the tautomeric stability, spectroscopy, and computational aspects of (Z)-4-(phenylamino) pent-3-en-2-one (PAPO) suggested that this compound could be used as a molecular switch. It emphasized the strength of intramolecular hydrogen bonding and its non-linear optical properties (Fahid et al., 2017).

  • Crystal Structure and Hydrogen Bonding Analysis : The crystal structure and hydrogen bonding analysis of derivatives of 4-(Phenylamino)pent-3-en-2-one provide insights into their molecular interactions and potential applications in crystallography and materials science (Rajnikant et al., 2006).

  • Electronic Transport Behavior : Research on the voltage-current behavior of 4-phenylamino-3-penten-2-one and its derivatives as a molecular switch revealed insights into their electronic transport behavior, indicating potential applications in molecular electronic devices (Darugar et al., 2021).

Safety And Hazards

The compound is classified as a warning hazard under the GHS system. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-4-anilinopent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWHWBUKGOPLH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylamino)pent-3-en-2-one

CAS RN

7294-89-5, 26567-78-2
Record name NSC295498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylamino-3-penten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
117
Citations
GJS Venter, G Steyl, A Roodt - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title enaminoketone, C12H15NO, is a derivative of 4-(phenylamino)pent-3-en-2-one with an approximately planar pentenone backbone, the greatest displacement from the plane …
Number of citations: 8 scripts.iucr.org
F Fahid, A Kanaani, SA Pourmousavi, D Ajloo - Molecular Physics, 2017 - Taylor & Francis
The (Z)-4-(phenylamino) pent-3-en-2-one (PAPO) was synthesised applying carbon-based solid acid and described by experimental techniques. Calculated results reveal that its keto-…
Number of citations: 13 www.tandfonline.com
L Laasri, M Hadidi - Materials Today: Proceedings, 2021 - Elsevier
A new environmentally friendly synthesis of 4-(Phenylamino)pent-3-en-2-one has been developed by condensing aniline with acetylacetone using ZnCl 2 /Natural Phosphate. The …
Number of citations: 1 www.sciencedirect.com
GJS Venter, G Steyl, A Roodt - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title enamino ketone, C12H15NO, a derivative of 4-(phenylamino)pent-3-en-2-one, presents a roughly planar [greatest displacement of an atom from the pentenone plane is 0.033 (…
Number of citations: 7 scripts.iucr.org
R Betz, T Gerber - Zeitschrift für Kristallographie-New Crystal …, 2011 - degruyter.com
Crystal structure of (Z)-4-(phenylamino)pent-3-en-2-one, C11H13NO, at 200 K Page 1 Crystal structure of (Z)-4-(phenylamino)pent-3-en-2-one, C11H13NO, at 200 K Richard Betz* and …
Number of citations: 2 www.degruyter.com
V Darugar, M Vakili, SF Tayyari, PE Hansen… - Journal of Molecular …, 2021 - Elsevier
… A number of phenyl-substituted derivatives of 4-phenylamino-pent-3-en-2-one, APO-NPh, were synthesized. Their structures, intramolecular hydrogen bond strength, vibrational …
Number of citations: 8 www.sciencedirect.com
GJS Venter, G Steyl, A Roodt - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title enaminoketone, C11H10Br2FNO, has a roughly planar pentenone chain; the maximum displacement of an atom from the pentenone plane is 0.071 (4) Å. The dihedral angle …
Number of citations: 2 scripts.iucr.org
GJS Venter, G Steyl, A Roodt - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
The asymmetric unit of the title compound, C6H5Cl2N·2C11H11Cl2NO, is composed of one molecule of an enamino–ketone [ie –(2,6-dichlorophenylamino)pent-3-en-2-one] and half a …
Number of citations: 3 scripts.iucr.org
ZG Morerwa, GJS Venter - Suid-Afrikaanse Tydskrif vir …, 2019 - journals.co.za
Poli-and isomorphism in halogen-substituted 4-(phenylamino) pent-3-en-2-one compounds: A range of halogen-substituted phenyl β-enaminoketonato compounds (N, O-donor atoms) …
Number of citations: 6 journals.co.za
GJS Venter, A Brink, G Steyl, A Roodt - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C11H12ClNO, intramolecular N—H⋯O hydrogen bonding is present. The dihedral angle between the benzene ring and the pentenone unit is 46.52 (5). In the …
Number of citations: 5 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.